(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
Description
This compound belongs to the class of benzo[d]thiazole-derived enaminones, characterized by a conjugated system involving a benzothiazole core substituted with an allyl group at position 3 and a methylthio group at position 4. The isoxazole-3-carboxamide moiety is attached via an imine linkage in the (E)-configuration.
Properties
IUPAC Name |
5-methyl-N-(6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-4-7-19-13-6-5-11(22-3)9-14(13)23-16(19)17-15(20)12-8-10(2)21-18-12/h4-6,8-9H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGAUUOSQVLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide, with CAS number 955633-30-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₆H₁₅N₃O₂S₂
- Molecular Weight : 345.4 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of various precursors, often utilizing benzothiazole derivatives as starting materials. The specific synthetic route can vary depending on the desired substituents and functional groups.
Biological Activity Overview
Research has demonstrated that compounds similar to this compound exhibit a range of biological activities, including:
- Anti-inflammatory Activity : Compounds in the benzothiazole class have been shown to possess significant anti-inflammatory properties. For instance, derivatives have been tested for their ability to reduce inflammation in animal models, with some exhibiting over 70% inhibition at certain dosages .
- Antibacterial Activity : The antibacterial efficacy of similar compounds has been assessed against various strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. In vitro studies indicate that certain derivatives can inhibit bacterial growth effectively, with zones of inhibition reported up to 28 mm .
- Analgesic Activity : Analgesic properties have also been noted, particularly in compounds that combine anti-inflammatory and analgesic effects, making them suitable candidates for pain management therapies .
Case Studies
-
Anti-inflammatory Efficacy :
- A study evaluated the anti-inflammatory effects of various benzothiazole derivatives in carrageenan-induced edema models. Compounds exhibited varying degrees of inhibition, with some achieving up to 72% reduction in swelling at higher doses (100 mg/kg) .
- Table 1 summarizes the anti-inflammatory activities of selected compounds:
Compound Dose (mg/kg) % Inhibition 5d 25 31.4 5d 50 44.8 5d 100 72.2 5e 25 30.6 5e 50 36.4 5e 100 68.8 -
Antibacterial Testing :
- In vitro assessments revealed that certain derivatives exhibited significant antibacterial activity against multiple strains, with compound 5d showing maximum efficacy across all tested bacteria.
- Table 2 presents the antibacterial activity data:
Compound Zone of Inhibition (mm) 5d K. pneumoniae: 28 S. aureus: 24 E. coli: 25
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations in Benzothiazole Derivatives
(a) Substituent Effects on the Benzothiazole Core
- Target Compound: Features a 3-allyl and 6-(methylthio) substitution.
- (E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide (): Differs in the 3-substituent (2-(methylthio)ethyl vs. allyl).
- N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (): Substitutes the methylthio group with fluorine, introducing strong electron-withdrawing effects. Fluorine substitutions are known to enhance metabolic stability but may reduce solubility .
(b) Isoxazole vs. Other Heterocyclic Attachments
Physicochemical and Spectroscopic Properties
Q & A
Q. What synthetic routes are reported for (E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide, and how is the product characterized?
Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization and coupling reactions. For example, similar benzo[d]thiazole derivatives are prepared by stirring intermediates in HCl/dioxane (30°C, 1 hour) to remove protecting groups, followed by purification via column chromatography . Characterization typically employs ESI-MS for mass confirmation (e.g., observed m/z 640.20 vs. calculated 640.17) and NMR spectroscopy (¹H/¹³C) to verify tautomeric forms and regiochemistry .
Q. What structural motifs in this compound are critical for its biological activity?
Methodological Answer: The benzothiazole and isoxazole moieties are pharmacologically significant. The allyl group at position 3 and methylthio substitution at position 6 on the benzothiazole ring enhance membrane permeability, while the isoxazole carboxamide contributes to hydrogen bonding with target proteins . Computational docking studies (e.g., using AutoDock Vina) and comparative SAR analysis with analogs (e.g., replacing allyl with alkyl chains) are recommended to validate these hypotheses .
Q. How is the purity of this compound assessed, and what analytical methods are preferred?
Methodological Answer: Purity is confirmed via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) are used to ensure stoichiometric consistency . For tautomerism analysis, ¹H NMR in DMSO-d₆ at variable temperatures (25–60°C) resolves dynamic equilibria between enol and keto forms .
Advanced Research Questions
Q. What strategies can resolve low solubility of this compound in aqueous systems for in vivo studies?
Methodological Answer: Solubility optimization includes:
- Derivatization : Introducing hydrophilic groups (e.g., sulfonate or PEG chains) at the allyl or methylthio positions without disrupting pharmacophores .
- Formulation : Encapsulation in cyclodextrins or lipid nanoparticles (e.g., using solvent evaporation techniques) .
- Co-solvents : Testing biocompatible solvents like DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
Q. How can researchers address contradictions in reported antitumor activity across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time) or compound stability. To resolve:
- Standardized Assays : Use NCI-60 cell panels with consistent protocols (72-hour exposure, SRB assay) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/mouse) to identify degradation products via LC-MS .
- Target Engagement Studies : Confirm STING pathway activation (if applicable) using qPCR for IFN-β and IL-6 in THP-1 cells .
Q. What advanced techniques elucidate the compound’s tautomeric behavior in solution?
Methodological Answer: Tautomerism is probed using:
- Variable Temperature NMR : Observing chemical shift changes in D₂O/DMSO-d₆ mixtures to track equilibrium shifts .
- X-ray Crystallography : Resolving solid-state tautomeric forms (e.g., enol vs. keto) with single-crystal diffraction (synchrotron source recommended) .
- DFT Calculations : Comparing experimental NMR data with B3LYP/6-31G(d) optimized structures to predict dominant tautomers .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Methodological Answer: SAR studies should focus on:
- Core Modifications : Replacing the isoxazole with 1,2,4-oxadiazole to enhance metabolic stability .
- Substituent Effects : Systematically varying the allyl group (e.g., propargyl or cyclopropyl) and methylthio (e.g., sulfoxide/sulfone) to assess impact on IC₅₀ values .
- Bioisosteric Replacement : Testing thiazolo[5,4-d]pyrimidine as a benzothiazole substitute to improve solubility .
Methodological Notes
- Synthesis Optimization : For scale-up, replace dioxane with EtOAc/water biphasic systems to minimize genotoxic impurities .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate target specificity using siRNA knockdown .
- Data Reproducibility : Share raw NMR/LC-MS files via repositories like Zenodo to enable cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
